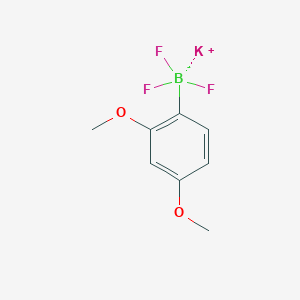
Potassium (2,4-dimethoxyphenyl)trifluoroborate
描述
Potassium (2,4-dimethoxyphenyl)trifluoroboranuide is an organoboron compound that belongs to the class of potassium organotrifluoroborates. These compounds are known for their stability and versatility in various chemical reactions, particularly in cross-coupling reactions. The presence of the trifluoroborate group makes this compound highly reactive and useful in synthetic organic chemistry.
属性
分子式 |
C8H9BF3KO2 |
|---|---|
分子量 |
244.06 g/mol |
IUPAC 名称 |
potassium;(2,4-dimethoxyphenyl)-trifluoroboranuide |
InChI |
InChI=1S/C8H9BF3O2.K/c1-13-6-3-4-7(9(10,11)12)8(5-6)14-2;/h3-5H,1-2H3;/q-1;+1 |
InChI 键 |
WXJCZIHPDHTCPM-UHFFFAOYSA-N |
规范 SMILES |
[B-](C1=C(C=C(C=C1)OC)OC)(F)(F)F.[K+] |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of potassium (2,4-dimethoxyphenyl)trifluoroboranuide typically involves the reaction of 2,4-dimethoxyphenylboronic acid with potassium trifluoroborate. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aqueous or organic solvent. The reaction conditions often include mild temperatures and atmospheric pressure to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production of potassium (2,4-dimethoxyphenyl)trifluoroboranuide follows similar synthetic routes but with optimized conditions for large-scale synthesis. This may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of high-purity reagents and solvents is crucial to minimize impurities and maximize yield.
化学反应分析
Types of Reactions
Potassium (2,4-dimethoxyphenyl)trifluoroboranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenols or quinones.
Reduction: It can be reduced to form the corresponding boronic acid or alcohol.
Substitution: The trifluoroborate group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Palladium or nickel catalysts are commonly employed in cross-coupling reactions.
Major Products
The major products formed from these reactions include phenols, quinones, boronic acids, and various substituted aromatic compounds, depending on the reaction conditions and reagents used.
科学研究应用
Potassium (2,4-dimethoxyphenyl)trifluoroboranuide has a wide range of applications in scientific research:
Chemistry: It is extensively used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals due to its ability to form stable carbon-boron bonds.
Medicine: It is involved in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of advanced materials, including polymers and electronic components.
作用机制
The mechanism by which potassium (2,4-dimethoxyphenyl)trifluoroboranuide exerts its effects involves the formation of stable carbon-boron bonds. The trifluoroborate group acts as a nucleophile, participating in various cross-coupling reactions. The molecular targets and pathways involved include the activation of palladium or nickel catalysts, which facilitate the formation of new carbon-carbon bonds.
相似化合物的比较
Similar Compounds
- Potassium (2,4-dichlorophenyl)trifluoroboranuide
- Potassium (2,4-difluorophenyl)trifluoroboranuide
- Potassium (3,4-dimethoxyphenyl)trifluoroboranuide
Uniqueness
Potassium (2,4-dimethoxyphenyl)trifluoroboranuide is unique due to the presence of the 2,4-dimethoxyphenyl group, which imparts specific electronic and steric properties. This makes it particularly useful in selective cross-coupling reactions and the synthesis of complex organic molecules. Its stability and reactivity under various conditions also make it a valuable reagent in both academic and industrial research.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


